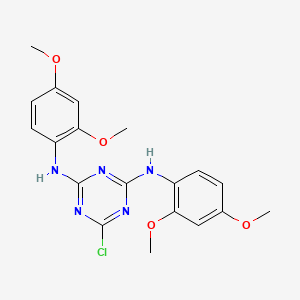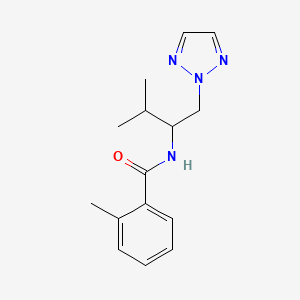![molecular formula C11H16ClN3S B2536818 (S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride CAS No. 1573547-63-3](/img/structure/B2536818.png)
(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride is a chemical compound that has been widely studied for its various applications in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have significant effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of certain enzymes such as monoamine oxidases and has been used in the development of drugs for the treatment of various diseases such as depression and Parkinson's disease. It has also been studied for its potential anti-cancer properties and has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of (S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride involves its inhibition of certain enzymes such as monoamine oxidases. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. It has also been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. It has also been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways. However, it may also have potential side effects on other physiological processes and should be used with caution in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride in lab experiments include its potent inhibition of certain enzymes and its potential applications in the development of drugs for the treatment of various diseases. However, its potential side effects on other physiological processes and its limited solubility in aqueous solutions may pose some limitations for its use in certain experiments.
Direcciones Futuras
For research on (S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride include further studies on its potential applications in the development of drugs for the treatment of various diseases such as depression and Parkinson's disease. It may also be studied for its potential anti-cancer properties and its effects on other physiological processes. Additionally, new synthesis methods may be developed to improve its solubility in aqueous solutions and its overall effectiveness in lab experiments.
Métodos De Síntesis
(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride is synthesized by reacting 1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-one with hydrochloric acid in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZSQOAJJKVGE-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C1=NC2=CC=CC=C2N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2536738.png)

amino}thiophene-2-carboxamide](/img/structure/B2536741.png)


![3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2536744.png)






